molecular formula C11H28Si4 B14454452 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 73022-81-8

2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Cat. No.: B14454452
CAS No.: 73022-81-8
M. Wt: 272.68 g/mol
InChI Key: KOBGTUIKBPYTPG-UHFFFAOYSA-N
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Description

2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It contains a silicon backbone with ethynyl and trimethylsilyl groups attached, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane with ethynyl-containing reagents under specific conditions. One common method includes the use of bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The ethynyl group can participate in substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bromobutane, 2,2’-azobis(2-methylpropionitrile), and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while reduction can produce silicon-hydrogen derivatives.

Scientific Research Applications

2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to donate or accept electrons during chemical reactions. The silicon backbone and ethynyl group play crucial roles in its reactivity, allowing it to participate in radical and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research areas.

Properties

CAS No.

73022-81-8

Molecular Formula

C11H28Si4

Molecular Weight

272.68 g/mol

IUPAC Name

ethynyl-tris(trimethylsilyl)silane

InChI

InChI=1S/C11H28Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h1H,2-10H3

InChI Key

KOBGTUIKBPYTPG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C#C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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